1,1,1-Triphenylpropane

Description

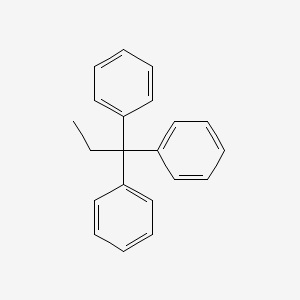

Conceptual Framework of Triphenylalkane Systems

Triphenylalkane systems, such as 1,1,1-triphenylpropane, are characterized by a central carbon atom bonded to three phenyl groups and an alkyl chain. This structure provides a foundation for studying conformational analysis and the effects of steric and electronic interactions on molecular properties. researchgate.netscribd.combkcc.ac.in The spatial arrangement of the bulky phenyl groups significantly influences the molecule's stability and reactivity. pressbooks.pub The study of such systems often involves analyzing the rotational barriers and preferred conformations, which can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. researchgate.net

A conceptual framework for understanding these systems involves considering the interplay of torsional strain, which arises from the eclipsing of bonds during rotation, and steric strain, caused by the spatial proximity of the large phenyl groups. bkcc.ac.in The most stable conformations are those that minimize these repulsive interactions. pressbooks.pub

Historical Context of this compound Research

Historically, research on triphenylalkanes has been linked to the development of synthetic methodologies and the study of reaction mechanisms. For instance, Friedel-Crafts reactions have been employed in the synthesis and cyclialkylation of various triphenylated propane (B168953) derivatives. researchgate.net Early studies also explored the stereochemistry of related compounds like 1,1,2-triphenylpropane (B1228771), including the assignment of absolute configurations through chemical synthesis and analysis. acs.org

Investigations into the reactions of related triphenylpropane derivatives, such as the treatment of 1-aci-nitro-1,2,2-triphenylpropane with acid, have led to the elucidation of complex rearrangement and fragmentation pathways. publish.csiro.au These historical studies have laid the groundwork for a deeper understanding of the reactivity and structural intricacies of the triphenylpropane skeleton.

Current Research Landscape and Academic Significance

Current research involving arylalkanes continues to expand, with a focus on developing greener and more efficient catalytic processes. rsc.orgorganic-chemistry.org The oxidation of arylalkanes to produce valuable aryl ketones is an area of active investigation, utilizing water-soluble catalysts to promote environmentally benign transformations. organic-chemistry.org Furthermore, silyl (B83357) radical-mediated cross-coupling reactions are being explored for the synthesis of triarylmethanes from aryl fluorides and arylalkanes, highlighting the ongoing innovation in C-C bond formation. researchgate.net

While direct research on this compound itself appears limited in recent literature, the broader class of triphenylalkanes and related structures remains significant in various research contexts. For example, the photochemistry of related compounds like 1-phenyl-1-diazopropane has been studied to understand decomposition pathways and the generation of reactive intermediates. nih.gov Additionally, the unique photophysical properties of triphenylalkane derivatives are being explored for applications in materials science, such as in the development of luminescent materials. tdx.cat

Emerging Trends and Future Directions in Triphenylpropane Chemistry

Future research in the field of triphenylalkanes is likely to focus on several key areas. The development of novel catalysts for the selective functionalization of C-H bonds in arylalkanes remains a significant goal, offering the potential for more direct and atom-economical synthetic routes. organic-chemistry.orgresearchgate.net The application of triphenylalkane scaffolds in the design of functional materials, such as liquid crystals and luminescent probes, is another promising avenue. researchgate.nettdx.cat

Furthermore, computational studies will likely play an increasingly important role in predicting the conformational preferences and reactivity of complex triphenylalkane systems, guiding experimental design. researchgate.netkth.se As interest in sustainable chemistry grows, the use of triphenylalkane derivatives in areas like liquid organic hydrogen carriers (LOHCs) may also see further investigation, building on studies where similar structures have been used as model compounds. europa.eu

Structure

3D Structure

Properties

CAS No. |

54889-83-7 |

|---|---|

Molecular Formula |

C21H20 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1,1-diphenylpropylbenzene |

InChI |

InChI=1S/C21H20/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |

InChI Key |

WHBCCYZKPFWPLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Toward 1,1,1 Triphenylpropane

Direct Synthetic Routes

Direct synthetic routes to 1,1,1-triphenylpropane involve the formation of the core carbon skeleton in a single key step. These methods often utilize classic organic reactions tailored to construct the sterically hindered quaternary carbon center.

Friedel-Crafts Alkylation Approaches and Variants

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. nih.gov In the context of this compound synthesis, this reaction typically involves the alkylation of benzene (B151609) with a suitable propyl electrophile bearing two phenyl groups. A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to catalyze the reaction by generating a carbocation or a related electrophilic species. nih.govmasterorganicchemistry.com

However, direct Friedel-Crafts alkylation can be challenging due to potential carbocation rearrangements, which may lead to a mixture of isomers. masterorganicchemistry.comspcmc.ac.in For instance, the alkylation of benzene with 1,2-diphenyl-2-propanol (B11989151) in the presence of an AlCl₃/CH₃NO₂ catalyst system has been shown to yield a mixture of 1,2,2-triphenylpropane and 1,1,2-triphenylpropane (B1228771). researchgate.net

A more controlled approach is the Friedel-Crafts acylation, which involves reacting an aromatic compound with an acyl halide or anhydride. sigmaaldrich.comorganic-chemistry.org This method produces a ketone, which is less susceptible to rearrangement and deactivates the aromatic ring, preventing over-acylation. masterorganicchemistry.comorganic-chemistry.org The resulting ketone can then be reduced to the corresponding alkane.

Table 1: Examples of Friedel-Crafts Reactions for Phenylated Propane (B168953) Skeletons

| Reactants | Catalyst/Reagents | Product(s) | Notes |

|---|---|---|---|

| Benzene, 1,2-diphenyl-2-propanol | AlCl₃/CH₃NO₂ | 1,2,2-Triphenylpropane, 1,1,2-Triphenylpropane | Alkylation leads to a mixture of rearranged products. researchgate.net |

| Benzene, Acyl Halide | AlCl₃ | Aryl Ketone | Acylation followed by reduction is a common strategy to avoid polyalkylation. organic-chemistry.orgorganic-chemistry.org |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly Grignard reagents (organomagnesium halides), are powerful nucleophiles used for carbon-carbon bond formation. geeksforgeeks.orgmt.com A plausible route to this compound involves the reaction of a triphenylmethyl (trityl) electrophile with an ethyl-based organometallic nucleophile. For example, the reaction of triphenylmethyl chloride with ethylmagnesium bromide would be expected to yield the target compound. harvard.edu

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). geeksforgeeks.org These reactions are highly sensitive to moisture and must be conducted under anhydrous conditions. geeksforgeeks.orgrsc.org The reactivity of organometallic reagents can be influenced by the choice of metal and solvent. For instance, methyllithium (B1224462) is generally more reactive than methylmagnesium bromide. harvard.edu

In a related application, ethylmagnesium bromide has been used in a "one-pot, two-step" synthesis to create a key intermediate for the drug Medetomidine, demonstrating its utility in complex syntheses. google.com

Table 2: Organometallic Reactions for C-C Bond Formation

| Electrophile | Organometallic Reagent | Solvent | Product Type |

|---|---|---|---|

| Triphenylmethyl chloride | Ethylmagnesium bromide | Diethyl ether or THF | Tertiary Alkane |

| Aldehydes/Ketones | Grignard Reagents | Diethyl ether or THF | Alcohols masterorganicchemistry.com |

| Esters | Grignard Reagents | Diethyl ether or THF | Tertiary Alcohols (double addition) masterorganicchemistry.com |

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. mdpi.comsemanticscholar.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are particularly prominent. mdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. nih.gov

While highly effective for many substrates, the synthesis of sterically hindered alkanes like this compound via these methods can be challenging. The formation of a C(sp³)-C(sp³) bond at a quaternary center is often a difficult transformation. Research in this area continues to develop more robust catalysts and reaction conditions. For example, ruthenium catalysts have been explored for the asymmetric hydrogenation of triphenylpropene derivatives. researchgate.net

Indirect Synthetic Strategies via Precursor Transformations

Indirect routes involve the synthesis of a precursor molecule that is then converted into this compound through subsequent chemical modifications.

Rearrangement Reactions of Related Triphenylpropane Isomers

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomeric structure. spcmc.ac.inwiley-vch.de These reactions are typically catalyzed by acids and proceed through carbocation intermediates. spcmc.ac.in The driving force is often the formation of a more thermodynamically stable product. spcmc.ac.in

In the context of triphenylpropanes, it is conceivable that isomers such as 1,1,2- or 1,2,2-triphenylpropane could rearrange to the 1,1,1-isomer under specific conditions. For example, the alkylation of benzene with 1,2-diphenyl-2-propanol using a strong acid catalyst can produce a mixture of triphenylpropane isomers, indicating that carbocation rearrangements are occurring. researchgate.net The Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocation center, is a common mechanism for such isomerizations. spcmc.ac.in

Functional Group Interconversions on the Propane Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. lkouniv.ac.infiveable.meimperial.ac.uk This approach allows for the synthesis of a target molecule by first constructing a precursor with a more accessible functional group, which is then transformed in a later step.

A viable indirect route to this compound involves the synthesis of a precursor containing the triphenylpropane skeleton with a functional group that can be removed or converted. For example, 1,1,1-triphenylpropan-2-one (B1619366) can serve as a precursor. molbase.com This ketone could potentially be synthesized and then subjected to a reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, to remove the carbonyl group and yield this compound. organic-chemistry.org Another potential precursor is 1,1,1-triphenyl-2-propanol, which could be dehydrated to an alkene and subsequently hydrogenated to the final alkane product. The reduction of triphenylpropene isomers is also a known pathway. nih.gov

Table 3: Common Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Ketone (C=O) | Hydrazine, KOH (Wolff-Kishner) | Alkane (CH₂) organic-chemistry.org |

| Ketone (C=O) | Zn(Hg), HCl (Clemmensen) | Alkane (CH₂) organic-chemistry.org |

| Alcohol (C-OH) | Acid catalyst, heat | Alkene (C=C) |

| Alkene (C=C) | H₂, Pd/C or PtO₂ | Alkane (CH-CH) researchgate.netnih.gov |

| Alcohol (R-OH) | Sulfonyl chloride | Sulfonate ester (R-OSO₂R') vanderbilt.edu |

Stereochemical Control and Selectivity in this compound Synthesis

Stereochemistry is a branch of chemistry that studies the three-dimensional arrangement of atoms in molecules. uou.ac.in A key concept in stereochemistry is chirality, which occurs when a molecule is non-superimposable on its mirror image. ethz.ch Typically, this arises from a stereocenter, which is an atom (usually carbon) bonded to four different substituent groups. uou.ac.in

The molecule This compound is achiral . Its central quaternary carbon atom is bonded to three identical phenyl groups and one ethyl group. Since three of the four substituents are identical, this carbon does not constitute a stereocenter. Consequently, this compound does not have enantiomers or diastereomers.

Because the final product has no stereoisomers, the concepts of stereochemical control and selectivity are not applicable to its direct synthesis. The goal of the synthesis is purely constitutional—to connect the atoms in the correct sequence—rather than to control their spatial orientation to form a specific stereoisomer.

To illustrate the concept of stereoselectivity, one can consider the synthesis of a related but different compound, the isomer 1,1,2-triphenylpropane . This molecule possesses a chiral center at the C2 position, which is bonded to a hydrogen atom, a methyl group, a phenyl group, and a diphenylmethyl group. Therefore, it exists as a pair of enantiomers (R and S forms). In the synthesis of 1,1,2-triphenylpropane, stereochemical control would be a critical objective. For example, research has shown that the reaction of benzhydryllithium with (R)-(+)-a-phenylethyltrimethylammonium iodide proceeds with greater than 98.2% inversion of configuration to yield (R)-(+)-1,1,2-triphenylethane, demonstrating a high degree of stereospecificity. acs.org This type of stereochemical consideration is paramount for chiral molecules but is not a factor in the synthesis of the achiral this compound.

Optimization of Reaction Conditions and Yield for Academic Synthesis

Optimizing the synthesis of this compound in an academic setting involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing side reactions and cost. The focus here is on the alkylation of the triphenylmethyl anion, as it is one of the more straightforward and controllable routes.

Key parameters for optimization include the choice of base, solvent, temperature, and reactant stoichiometry. The deprotonation of triphenylmethane (B1682552) requires a very strong, non-nucleophilic base to generate the trityl anion efficiently without competing side reactions. The solvent must be able to solvate the resulting organometallic intermediate without reacting with it. Temperature control is crucial to manage the reaction rate and suppress the formation of byproducts.

For instance, studies on related radical addition reactions to form similar triphenylalkanes have shown that reactant ratios and temperature significantly impact yield. In one study, adjusting the ratio of an alcohol and an alkene in a rhenium-catalyzed reaction at 150°C was shown to modestly improve adduct yields. sci-hub.se Similarly, in Friedel-Crafts alkylations, the choice of catalyst (e.g., AlCl₃/CH₃NO₂) and reaction time can determine the product distribution between different isomers. researchgate.net

Drawing from these principles, the optimization of the this compound synthesis via the trityl anion pathway would involve the following considerations:

Table 2: Optimization of Reaction Conditions for this compound Synthesis

| Parameter | Options/Range | Rationale for Optimization |

|---|---|---|

| Base | n-Butyllithium (n-BuLi), Sodium Amide (NaNH₂), Sodium Hydride (NaH) | The pKa of triphenylmethane is ~31, requiring a very strong base. n-BuLi is highly effective but also highly reactive. NaNH₂ in liquid ammonia (B1221849) is a classic choice. The goal is to achieve complete deprotonation without side reactions. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether, Liquid Ammonia (for NaNH₂) | The solvent must be aprotic and able to stabilize the triphenylmethyl anion. THF is often preferred for its good solvating properties for organometallic reagents. |

| Temperature | -78°C to room temperature | The initial deprotonation may be performed at low temperatures (e.g., 0°C or -78°C) to control the exothermic reaction. The subsequent alkylation step might be allowed to warm to room temperature to ensure completion. Low temperatures can improve selectivity and minimize byproduct formation. |

| Reactant Stoichiometry | 1.0 to 1.2 equivalents of ethyl halide | Using a slight excess of the alkylating agent (bromoethane or ethyl iodide) can help drive the reaction to completion. A large excess should be avoided to prevent potential side reactions and simplify purification. |

| Reaction Time | 1 to 24 hours | The reaction should be monitored (e.g., by TLC) to determine the point of maximum product formation. Insufficient time leads to low yield, while excessive time may promote byproduct formation. |

Table of Compounds

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Triphenylpropane

Electrophilic Aromatic Substitution (EAS) Reactions of the Phenyl Moieties

The three phenyl groups of 1,1,1-triphenylpropane are susceptible to electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. chemistrysteps.com The 1,1,1-triphenylethyl group attached to each phenyl ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the reaction. srmist.edu.in

Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. chemsrc.com While specific studies on this compound are not extensively documented, its reactivity can be inferred from related compounds and general principles of EAS.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl rings can be achieved using a mixture of nitric acid and sulfuric acid. chemsrc.com Studies on the nitration of similar compounds, such as isopropylbenzene, have shown that substitution occurs at the aromatic ring. nih.gov For this compound, nitration is expected to yield a mixture of ortho- and para-nitro substituted products.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br) on the phenyl rings typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃. publish.csiro.au The reaction proceeds through the formation of a more potent electrophile, which is then attacked by the electron-rich aromatic ring.

Friedel-Crafts Reactions: Friedel-Crafts reactions involve the alkylation or acylation of the aromatic rings in the presence of a Lewis acid catalyst. ucalgary.ca Research on the Friedel-Crafts alkylation of benzene with related triphenylated propanols has led to the formation of various triphenylpropane isomers and cyclized products like diphenylindans. colab.ws For instance, the alkylation of benzene with 1,2-diphenyl-2-propanol (B11989151) using an AlCl₃/CH₃NO₂ catalyst yielded a mixture of 1,2,2- and 1,1,2-triphenylpropane (B1228771). evitachem.com These studies suggest that intramolecular Friedel-Crafts reactions (cyclialkylation) of this compound or its derivatives could also be possible under appropriate conditions, leading to the formation of indane structures. colab.wslibretexts.org

Carbanion-Mediated Rearrangements and Their Mechanistic Studies

The formation of carbanions from this compound or its isomers can lead to interesting molecular rearrangements. These reactions are typically initiated by a strong base and proceed through an intermediate where a carbon atom bears a negative charge. smolecule.com

A notable study investigated the rearrangement of 2,2,3-triphenylpropyllithium, a close structural analog of a carbanion derived from this compound. When 1-chloro-2,2,3-triphenylpropane was treated with lithium metal at -65°C, it formed 2,2,3-triphenylpropyllithium. Upon warming to 0°C, this species rearranged to the more stable 1,1,3-triphenylpropyllithium. This rearrangement is driven by the formation of a more stabilized carbanion. The mechanism is believed to involve a 1,2-shift, where a substituent migrates to an adjacent carbon atom. In the case of 2,2,3-triphenylpropyllithium, the benzyl (B1604629) group was found to have a significantly higher migratory aptitude than the phenyl group.

These findings suggest that a carbanion generated at the C2 position of the propane (B168953) chain in a this compound derivative could undergo a similar rearrangement to place the negative charge at a more stable position, such as the benzylic C1 position. The stability of carbanions generally decreases in the order of primary > secondary > tertiary, but resonance stabilization from adjacent phenyl groups can significantly alter this trend.

Reactions Involving the Propane Backbone

The propane chain of this compound also participates in a range of chemical transformations, including substitution, oxidation, and reduction reactions.

Aliphatic Substitution Reactions

The C1 position of this compound is a benzylic position, which makes the attached hydrogen atom particularly reactive towards substitution reactions. chemistrysteps.com This increased reactivity is due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. chemistrysteps.com

One common aliphatic substitution is free-radical halogenation. For example, treatment of an alkylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective bromination at the benzylic position. A similar reaction would be expected for this compound, yielding 1-bromo-1,1,1-triphenylpropane.

The synthesis of 3-iodo-1,1,1-triphenylpropane has been reported from 3,3,3-triphenylpropan-1-ol, demonstrating that substitution can also occur at other positions of the propane chain, albeit on a functionalized precursor. nih.gov

Oxidation and Reduction Chemistry

The benzylic C-H bond in this compound is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize alkylbenzenes. chemistrysteps.com Typically, if there is at least one benzylic hydrogen, the entire alkyl side chain is oxidized to a carboxylic acid group (-COOH). In the case of this compound, this would lead to the cleavage of the propane chain and the formation of benzoic acid.

The formation of peroxides, such as 1,1,3-triphenylpropane-1-peroxol, indicates that oxidation can occur selectively at the benzylic position under milder conditions. These organic peroxides can then decompose to form free radicals, which can initiate other reactions.

Information on the reduction of the propane backbone of this compound is less common. Generally, the reduction of an unfunctionalized alkane chain is challenging and requires harsh conditions. However, if the propane chain contains reducible functional groups (e.g., carbonyls, double bonds), these can be selectively reduced using appropriate reagents. For instance, the nitrile group in 2,3,3-triphenylpropanenitrile (B8799166) can be reduced.

Coordination Chemistry and Metal Complexation of this compound Ligand Scaffolds

While this compound itself is not a typical ligand, its derivatives can be functionalized to create multidentate ligands capable of coordinating with metal ions. The triphenylpropane skeleton provides a versatile scaffold for positioning donor atoms in specific spatial arrangements.

For example, N'1,N'2,N'3-triphenylpropane-1,2,3-tricarbohydrazide, a derivative of a triphenylpropane, has been synthesized and used to form homotrimetallic complexes with Cu(II), Co(II), Ni(II), and Fe(III). libretexts.org In these complexes, the ligand was found to act as a neutral or tribasic hexadentate N₃O₃ ligand, binding to the metal ions through the carbonyl oxygen and hydrazide nitrogen atoms. libretexts.org

Another example is N1,N2-1-triphenylpropane-1,2-diimine, which was synthesized via a titanium-mediated reaction. Such diimine compounds have the potential to act as bidentate ligands in coordination chemistry.

Exploration of Novel Reaction Pathways and Intermediate Species

The unique structure of this compound and its derivatives allows for the exploration of novel reaction pathways and the study of reactive intermediates.

Photochemical Reactions: The photochemistry of related compounds suggests that this compound could undergo interesting transformations upon irradiation. For instance, the photolysis of 1-phenyl-1-diazopropane leads to the formation of a carbene intermediate, 1-ethyl-1-phenyl carbene. Such carbenes are highly reactive species that can undergo a variety of subsequent reactions, including intramolecular rearrangements and intermolecular additions.

Radical Reactions: The benzylic C-H bond in this compound is susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. libretexts.org These radicals can be generated photolytically or by using radical initiators and can participate in various reactions. For example, the photodecomposition of benzylmercuric iodide in isopropylbenzene produces bibenzyl and 1,2,3-triphenylpropane (B13983524) through the combination of benzyl and other radical species.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

NMR spectroscopy is a cornerstone for elucidating the three-dimensional structure of organic molecules in solution. For 1,1,1-triphenylpropane, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its proton and carbon environments.

The ¹H NMR spectrum of this compound provides crucial information about the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the downfield region, usually between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic rings. The aliphatic protons of the propane (B168953) chain exhibit characteristic chemical shifts and splitting patterns. The methylene (B1212753) (CH₂) protons adjacent to the triphenylmethyl group and the terminal methyl (CH₃) group protons will have distinct resonances. For a related compound, 1,1,2-triphenylpropane (B1228771), the ¹H NMR spectrum in C₆D₆ showed aromatic protons at δ 7.22 ppm. figshare.com

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Multiplet | - |

| -CH₂- | 2.1 - 2.5 | Triplet | 7-8 |

| -CH₃ | 0.9 - 1.2 | Triplet | 7-8 |

Note: This table is a representation of expected values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. bhu.ac.in Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. libretexts.org The spectrum will show signals for the quaternary carbon atom bonded to the three phenyl groups, the methylene and methyl carbons of the propane chain, and the various aromatic carbons (ipso, ortho, meta, and para). The chemical shifts of these carbons are influenced by their electronic environment. For instance, the quaternary carbon and the aromatic carbons directly attached to it will appear at a lower field compared to the aliphatic carbons. In a study of 1,1,3-triphenylpropane (B96540), the ¹³C NMR spectrum in CDCl₃ was utilized for its characterization. gatech.edu

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Quaternary C (C(Ph)₃) | 45 - 60 |

| -CH₂- | 30 - 40 |

| -CH₃ | 10 - 20 |

| Aromatic C (ipso) | 140 - 150 |

| Aromatic C (ortho, meta, para) | 125 - 130 |

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the methylene (-CH₂-) and methyl (-CH₃) protons, confirming their adjacent positions in the propane chain.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show correlations between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon. This technique is highly sensitive and helps in the unambiguous assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu In the case of this compound, HMBC would be crucial for establishing the connection between the phenyl groups and the propane chain. For example, correlations would be expected between the ortho-protons of the phenyl rings and the quaternary carbon, as well as between the methylene protons and the quaternary carbon and the ipso-carbons of the phenyl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to different functional groups and bond vibrations. Key expected absorptions include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. C-H bending vibrations would also be present. IR spectroscopy has been used in the characterization of the related compound 1,1,3-triphenylpropane. gatech.edu

Raman Spectroscopy : Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds. oceanoptics.com For this compound, the symmetric breathing mode of the phenyl rings would give a strong signal. Aliphatic C-C stretching and bending vibrations would also be observable. The Raman spectrum of 1,1,1-Tris(4-hydroxyphenyl)ethane has been reported, providing a reference for a structurally similar compound. chemicalbook.com

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H Bending | 1475 - 1365 | IR |

| Phenyl Ring Breathing | ~1000 | Raman (strong) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. uni-saarland.de

Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺•). msu.edu The m/z of this ion corresponds to the molecular weight of the compound. The high-energy ionization process often leads to fragmentation of the molecular ion. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural clues. A prominent fragment would likely be the triphenylmethyl cation ([C(C₆H₅)₃]⁺), resulting from the cleavage of the C-C bond between the quaternary carbon and the ethyl group. This cation is highly stabilized by resonance across the three phenyl rings and would therefore be expected to be a major peak in the mass spectrum. Other fragments could arise from the loss of phenyl groups or smaller alkyl fragments. Mass spectral analysis was used to study the deuterated form of 1,4-dihydrobenzene, which showed specific fragmentation patterns. gatech.edu

Table 4: Potential Fragments in the Mass Spectrum of this compound

| Fragment | Structure | m/z (expected) |

| Molecular Ion | [C₂₁H₂₀]⁺• | 272 |

| Triphenylmethyl Cation | [C(C₆H₅)₃]⁺ | 243 |

| Loss of Ethyl | [M - C₂H₅]⁺ | 243 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. elte.hu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary chromophores are the phenyl groups.

The UV-Vis spectrum is expected to show absorptions characteristic of the π → π* transitions of the benzene (B151609) rings. uomustansiriyah.edu.iq These typically occur in the UV region. The presence of three phenyl groups attached to a central carbon atom may lead to some interaction between their π-systems, potentially causing slight shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) compared to a single benzene ring. The degree of electronic conjugation between the phenyl rings is generally limited due to the tetrahedral geometry around the central carbon, which prevents them from being fully coplanar. For the E-isomer of the related compound 1,2-diphenylpropene, a λ_max of 270 nm was observed.

Computational Chemistry and Theoretical Investigations of 1,1,1 Triphenylpropane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 1,1,1-triphenylpropane. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular orbitals and charge distribution. For a molecule like this compound, a common approach would involve geometry optimization followed by single-point energy calculations and population analysis using a suitable basis set, such as 6-31G* or larger, to accurately describe the electronic environment.

Table 1: Hypothetical Molecular Orbital Characteristics of this compound

| Molecular Orbital | Primary Character | Expected Energy Level | Contribution |

|---|---|---|---|

| LUMO+1 | π* (Phenyl) | High | Antibonding |

| LUMO | π* (Phenyl) | High | Antibonding |

| HOMO | π (Phenyl) | Low | Bonding |

| HOMO-1 | π (Phenyl) | Low | Bonding |

This table is illustrative and based on general principles of molecular orbital theory as applied to similar aromatic hydrocarbons.

The bonding characteristics would show standard C-C and C-H σ-bonds for the propane (B168953) backbone. The bonds connecting the phenyl rings to the central quaternary carbon are also σ-bonds. The aromatic C-C bonds within the phenyl rings exhibit the characteristic delocalized π-bonding.

The distribution of electron density in this compound is crucial for predicting its reactivity. While the molecule is a non-polar hydrocarbon, there will be subtle variations in charge. The phenyl groups, being electron-withdrawing, are expected to pull electron density from the propane backbone. The central quaternary carbon, bonded to three phenyl groups, would likely have a slight positive charge, while the phenyl rings would be slightly electron-rich. This charge distribution can be quantified using methods like Mulliken population analysis or by calculating electrostatic potential (ESP) maps.

Regions of negative electrostatic potential on the faces of the phenyl rings would indicate sites susceptible to electrophilic attack. Conversely, the slightly positive character of the benzylic protons on the second carbon of the propane chain could make them susceptible to radical abstraction. Computational methods can be used to predict the most likely sites for various types of chemical reactions.

Conformational Analysis and Energy Minimization using Molecular Mechanics (MM)

Due to the rotational freedom around the C-C single bonds, this compound can adopt numerous conformations. Molecular mechanics (MM) is a computationally efficient method for exploring the conformational landscape of such flexible molecules. Force fields like MMFF94 or AMBER are well-suited for hydrocarbons and can be used to calculate the potential energy of different conformers.

The primary degrees of freedom are the torsion angles of the three phenyl groups around the bonds connecting them to the central carbon, as well as the rotation around the C1-C2 bond of the propane chain. A systematic or stochastic conformational search would reveal the low-energy conformers. It is expected that steric hindrance between the bulky phenyl groups will be a dominant factor in determining the preferred conformations, with the molecule likely adopting a "propeller-like" arrangement to minimize these repulsive interactions. Energy minimization would then be used to locate the exact structures of the stable conformers and their relative energies.

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular mechanics can identify energy minima, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound at a given temperature. By simulating the motion of the atoms over time, MD can explore the conformational space and reveal the transitions between different low-energy states. This would allow for the study of the flexibility of the molecule and the timescales of conformational changes. For instance, an MD simulation could show how the phenyl rings "flap" or rotate relative to one another and how the ethyl group of the propane chain moves.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry can be employed to investigate the mechanisms of potential reactions involving this compound. For example, the mechanism of thermal decomposition or oxidation could be studied. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is invaluable for understanding the kinetics and feasibility of a reaction. For instance, the homolytic cleavage of a C-H bond on the propane backbone to form a radical could be modeled, and the stability of the resulting radical could be assessed.

Prediction and Interpretation of Spectroscopic Data through Computational Modeling

Computational methods are widely used to predict and help interpret spectroscopic data. For this compound, this would be particularly useful for NMR spectroscopy. DFT calculations, using methods like GIAO (Gauge-Independent Atomic Orbital), can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental spectra, can aid in the assignment of peaks and provide confidence in the determined structure. The predicted chemical shifts would be sensitive to the conformation of the molecule, and therefore, a Boltzmann-weighted average over the most stable conformers would provide the most accurate results.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This would allow for the assignment of the various vibrational modes of the molecule, such as the C-H stretches of the aromatic rings and the aliphatic chain, as well as the various C-C stretching and bending modes.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triphenylmethane (B1682552) |

| Triphenylethanes |

Applications in Advanced Materials Science and Catalysis

Integration of 1,1,1-Triphenylpropane within Polymer Architectures

Despite the potential for the bulky triphenylmethyl group to impart unique properties to polymers, such as increased rigidity and altered solubility, there is a significant gap in the scientific literature regarding the use of this compound in polymer chemistry.

Role as a Monomer or Crosslinking Agent in Polymerizable Compositions

A thorough search of scholarly articles, patents, and chemical databases does not yield any specific examples of this compound being utilized as a monomer for polymerization or as a crosslinking agent to form polymer networks. The chemical structure of this compound, lacking typical polymerizable functional groups such as vinyl, acrylate, or epoxide moieties, would necessitate chemical modification to enable its participation in polymerization reactions. There is no readily available research detailing such modifications or their subsequent use in creating polymeric materials.

Influence on Thermomechanical Properties of Resultant Polymeric Materials

Consequently, with no documented instances of polymers being synthesized from or crosslinked with this compound, there is no available data on the influence of this compound on the thermomechanical properties of polymeric materials. Research on the thermal stability, glass transition temperature, tensile strength, or modulus of polymers incorporating the this compound unit remains an unexplored area.

Design of Triphenylpropane-Based Ligands for Catalytic Systems

The design of ligands is a cornerstone of modern catalysis, enabling control over the activity and selectivity of metal catalysts. While triphenylphosphine (B44618) is a ubiquitous ligand in catalysis, the analogous this compound framework has not been similarly exploited.

Homogeneous Catalysis with Metal-Ligand Complexes

There is no evidence in the peer-reviewed literature of ligands for homogeneous catalysis being designed or synthesized based on the this compound scaffold. The synthesis of such ligands would likely involve functionalization of one or more of the phenyl rings with donor atoms (e.g., phosphorus, nitrogen, or oxygen) capable of coordinating to a metal center. The unique steric and electronic environment that could be created by such a ligand remains a matter of speculation in the absence of any reported research.

Heterogeneous Catalysis via Surface Functionalization

Similarly, the use of this compound or its derivatives for the surface functionalization of solid supports in heterogeneous catalysis is not documented. The modification of surfaces with organic molecules can significantly alter the catalytic properties of the underlying material. However, the application of this strategy using the this compound structure has not been reported.

Exploration in Liquid Crystal Systems and Self-Assembled Structures

The molecular shape of a compound is a critical factor in its ability to form liquid crystalline phases or to self-assemble into ordered structures. While disc-like molecules such as triphenylene (B110318) derivatives are well-known to form columnar liquid crystal phases, the more globular or propeller-like shape of this compound makes it an unlikely candidate for forming such mesophases in its unmodified state. A search of the literature confirms that there has been no exploration of this compound or its derivatives in the context of liquid crystal systems or self-assembled structures.

Development of Specialized Functional Materials Incorporating the Triphenylpropane Moiety

The incorporation of the this compound moiety into the backbone or as a pendant group in polymers offers a pathway to novel functional materials with unique properties. The defining characteristic of the triphenylpropane group is its bulky, three-dimensional, propeller-like structure, which can significantly influence the macroscopic properties of a material by dictating polymer chain packing, porosity, and thermal stability. Research into materials containing structurally similar triphenylalkane motifs, such as the triphenylmethyl group, provides valuable insights into the potential applications of triphenylpropane-based materials in advanced materials science and catalysis.

The primary strategies for incorporating the triphenylpropane moiety involve the synthesis of monomers functionalized with this group, which can then be polymerized to create linear, branched, or cross-linked polymers. The inherent rigidity and steric hindrance of the triphenylpropane unit can prevent dense chain packing, leading to materials with a high free volume and porosity. This makes them attractive candidates for applications in gas storage, separation, and as supports for catalysts.

In the realm of catalysis, the triphenylpropane moiety can be utilized as a bulky ligand for metal centers. The steric demands of the three phenyl rings can create a specific coordination environment around the metal, influencing the selectivity and activity of the catalyst. For instance, in polymerization catalysis, such bulky ligands can control the access of monomers to the active site, thereby affecting the stereochemistry and molecular weight of the resulting polymer. While direct studies on this compound as a ligand are not extensively documented, the principles are well-established with other bulky ligands in transition metal catalysis.

Furthermore, the thermal stability of polymers can be enhanced by the incorporation of the triphenylpropane group. The rigid structure of the moiety can increase the glass transition temperature (Tg) of the polymer, making it suitable for high-temperature applications. The development of porous organic polymers (POPs) is a particularly promising area for the application of triphenylpropane-based building blocks. These materials exhibit high surface areas and can be functionalized for specific applications, including carbon dioxide capture and heterogeneous catalysis. The triphenylpropane unit would act as a rigid node, creating a robust and porous framework.

Detailed Research Findings

While specific research on materials derived exclusively from this compound is limited, studies on analogous structures provide a strong basis for understanding their potential. For example, polymers incorporating the triphenylmethyl (trityl) group have been synthesized and characterized, demonstrating the significant impact of this bulky moiety on material properties.

Research into porous organic polymers (POPs) synthesized from triphenylamine, a structurally related molecule with a central nitrogen atom instead of a carbon, has shown that these materials possess high specific surface areas and are effective for CO2 adsorption and proton conductivity. nih.gov The use of triphenylbenzene in the synthesis of phenyl porous organic polymers has also been shown to produce materials with large specific surface areas and high pore volumes, which are effective for the adsorption of large molecules. mdpi.com These findings suggest that a triphenylpropane-based POP would likely exhibit similar properties, with the added benefit of a more flexible, sp3-hybridized central carbon atom, which could lead to different network topologies and mechanical properties.

In the field of catalysis, polymer-bound triphenylmethyl cations have been synthesized and shown to be effective and stable catalysts for reactions such as Michael additions. nih.gov This demonstrates the potential for triphenylalkane moieties to act as supports for catalytic species, where their steric bulk can prevent catalyst deactivation and facilitate catalyst recovery. The use of bulky phosphine (B1218219) ligands, which share the structural feature of multiple phenyl rings attached to a central atom, is a cornerstone of homogeneous catalysis, influencing selectivity in reactions like cross-coupling and hydrogenation. mdpi.com This provides a strong indication that triphenylpropane-based ligands could similarly be employed to tune the performance of metal catalysts.

The table below summarizes key findings from research on materials incorporating structurally related triphenyl moieties, illustrating the potential for the development of specialized functional materials based on the triphenylpropane unit.

| Material Type | Role of Triphenyl-alkane-like Moiety | Key Research Findings & Properties |

| Porous Organic Polymers (POPs) | Structural building block (node) | High specific surface area, high pore volume, effective for gas adsorption (e.g., CO2) and removal of large molecules from water. nih.govmdpi.com |

| Polymer-supported Catalysts | Sterically bulky support for cationic species | Enhanced stability of the active catalytic site, potential for catalyst recycling, and effective in organic reactions like Michael additions. nih.gov |

| Polymers with High Thermal Stability | Pendant group to increase chain rigidity | Incorporation of bulky, rigid groups can lead to an increase in the glass transition temperature (Tg) of the polymer. |

| Metal Complex Catalysts | Bulky ligand to control metal coordination sphere | Influences stereoselectivity and activity in catalysis, for example, in hydrogenation and cross-coupling reactions (by analogy with triphenylphosphine). mdpi.com |

Comparative Studies of 1,1,1 Triphenylpropane Isomers and Derivatives

Synthesis and Characterization of 1,1,2-Triphenylpropane (B1228771) and 1,1,3-Triphenylpropane (B96540)

The synthesis of 1,1,2-triphenylpropane and 1,1,3-triphenylpropane can be approached through established methodologies in organic chemistry, primarily involving carbon-carbon bond formation through nucleophilic addition or substitution reactions.

1,1,2-Triphenylpropane can be synthesized via a Grignard reaction. The reaction of 2-phenylpropanal (B145474) with phenylmagnesium bromide would yield 1,2-diphenyl-1-propanol. Subsequent dehydration of this alcohol would produce 1,2-diphenyl-1-propene. Finally, a Friedel-Crafts alkylation of benzene (B151609) with this alkene, catalyzed by a Lewis acid such as aluminum chloride, would furnish 1,1,2-triphenylpropane.

Alternatively, the reaction of 1,1-diphenylethane (B1196317) with a methylating agent in the presence of a strong base could potentially yield the target molecule, though this route may be less efficient due to potential side reactions.

Characterization of 1,1,2-Triphenylpropane would rely on spectroscopic methods. In its ¹H NMR spectrum, one would expect to see a complex multiplet for the aromatic protons. The methine proton at the C2 position would likely appear as a quartet, coupled to the methyl protons and the methine proton at C1. The methyl protons would appear as a doublet, and the C1 proton as a doublet. The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the two methine carbons, and the various aromatic carbons. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns likely involving the loss of phenyl and ethyl groups.

1,1,3-Triphenylpropane can be synthesized by the conjugate addition of a phenyl Grignard reagent to chalcone (B49325) (1,3-diphenyl-2-propen-1-one). This would form 1,3,3-triphenyl-1-propanone, which can then be reduced to the corresponding alcohol, followed by deoxygenation to yield 1,1,3-triphenylpropane. Another approach involves the Friedel-Crafts alkylation of benzene with 1-chloro-1-phenylpropane, although rearrangements of the carbocation intermediate could lead to a mixture of products.

Characterization of 1,1,3-Triphenylpropane would also be accomplished using spectroscopic techniques. The ¹H NMR spectrum would be expected to show a multiplet for the aromatic protons. The methine proton at C1 would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene protons at C2 and C3 would likely appear as complex multiplets. The ¹³C NMR spectrum would display signals for the methine carbon, the two methylene carbons, and the aromatic carbons. Mass spectrometry would reveal a molecular ion peak and fragmentation patterns likely involving cleavage at the C1-C2 and C2-C3 bonds.

Comparative Analysis of Isomeric Reactivity and Selectivity

The reactivity of 1,1,1-triphenylpropane, 1,1,2-triphenylpropane, and 1,1,3-triphenylpropane is influenced by the substitution pattern of the phenyl groups on the propane (B168953) chain, which affects steric hindrance and the stability of potential reactive intermediates.

In electrophilic aromatic substitution reactions, the phenyl groups of all three isomers are expected to be activating. However, the steric bulk around the phenyl groups in this compound and 1,1,2-triphenylpropane is greater than in 1,1,3-triphenylpropane. This steric hindrance would likely lead to a lower reaction rate for the more hindered isomers and a preference for substitution at the less sterically hindered para position of the phenyl rings.

Regarding reactions involving the propane backbone, the benzylic protons in these isomers exhibit different reactivities. This compound has no benzylic protons directly on the main chain. 1,1,2-Triphenylpropane has a benzylic proton at C2, which is also tertiary, making it susceptible to radical abstraction. The benzylic protons at C1 are also present. 1,1,3-Triphenylpropane possesses benzylic protons at C1 and C3. The reactivity of these protons in reactions such as radical halogenation would differ based on their position and the stability of the resulting radical intermediates. The benzylic position at C2 in 1,1,2-triphenylpropane and at C1 and C3 in 1,1,3-triphenylpropane makes them susceptible to oxidation.

Structural Comparisons and Conformational Preferences Among Isomers

The three-dimensional structures and conformational preferences of the triphenylpropane isomers are dictated by the need to minimize steric strain between the bulky phenyl groups.

This compound: The three phenyl groups attached to the same carbon atom create significant steric crowding. To alleviate this, the phenyl rings are expected to adopt a propeller-like conformation, where they are twisted out of a common plane. Rotation around the C-C bonds of the propane chain would be somewhat restricted.

1,1,2-Triphenylpropane: This isomer experiences steric strain from the two phenyl groups on C1 and the phenyl group on C2. The molecule will likely adopt a conformation that maximizes the distance between the phenyl groups. Newman projections looking down the C1-C2 bond would show a preference for staggered conformations where the phenyl groups are anti or gauche to each other.

1,1,3-Triphenylpropane: With phenyl groups at both ends of the propane chain, this isomer has more conformational freedom compared to the other two. The molecule can adopt various staggered conformations by rotation around the C1-C2 and C2-C3 bonds to minimize steric interactions between the terminal phenyl groups.

These conformational preferences can be studied using computational modeling and spectroscopic techniques like NMR, where through-space interactions (e.g., Nuclear Overhauser Effect) can provide insights into the proximity of different groups.

Preparation and Physicochemical Research of Functionalized this compound Derivatives

Functionalized derivatives of this compound can be prepared by introducing substituents onto the phenyl rings or by modifying the propyl chain.

Synthesis of Functionalized Derivatives:

Ring Substitution: Electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the phenyl rings. For example, nitration followed by reduction can yield amino derivatives. Friedel-Crafts acylation can introduce keto groups, which can be further modified. Due to the steric hindrance, these reactions would likely show a high degree of para-selectivity.

Chain Functionalization: While direct functionalization of the propyl chain of this compound is challenging, derivatives can be synthesized from functionalized starting materials. For instance, using a substituted propiophenone (B1677668) in a Grignard reaction with a substituted phenylmagnesium bromide would lead to a functionalized 1,1,1-triphenylpropanol, which can then be deoxygenated.

Physicochemical Research:

The introduction of functional groups can significantly alter the physicochemical properties of this compound. For example:

Solubility: The introduction of polar functional groups like hydroxyl (-OH) or amino (-NH₂) groups would increase the polarity of the molecule, leading to increased solubility in polar solvents.

Melting and Boiling Points: The presence of functional groups that can participate in hydrogen bonding (e.g., -OH, -NH₂) would lead to stronger intermolecular forces and, consequently, higher melting and boiling points.

Electronic Properties: Electron-donating or electron-withdrawing groups on the phenyl rings would alter the electronic properties of the aromatic system, which could be studied using techniques like UV-Vis spectroscopy.

| Derivative | Functional Group | Expected Change in Polarity | Expected Change in Boiling Point |

| 4-Nitro-1,1,1-triphenylpropane | -NO₂ | Increased | Increased |

| 4-Amino-1,1,1-triphenylpropane | -NH₂ | Significantly Increased | Significantly Increased |

| 4-Hydroxy-1,1,1-triphenylpropane | -OH | Significantly Increased | Significantly Increased |

| 4-Bromo-1,1,1-triphenylpropane | -Br | Slightly Increased | Increased |

Strategies for Isomer Differentiation and Mixture Analysis

Differentiating between the isomers of triphenylpropane and analyzing their mixtures requires a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

Gas Chromatography (GC): Due to their different boiling points and polarities, the three isomers should be separable by GC. 1,1,3-Triphenylpropane, being the least sterically hindered and likely having the lowest boiling point, would be expected to elute first, followed by 1,1,2-triphenylpropane and then this compound. The choice of stationary phase can be optimized to enhance separation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can also be effective. The elution order would depend on the relative hydrophobicities of the isomers. Normal-phase HPLC could also be employed, where separation is based on polarity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed in section 7.1, ¹H and ¹³C NMR spectroscopy provide unique spectral fingerprints for each isomer based on the chemical shifts and coupling patterns of the protons and carbons in the propane chain. For a mixture, the relative integration of characteristic peaks can be used for quantification.

Mass Spectrometry (MS): While the isomers have the same molecular weight, their fragmentation patterns upon electron ionization can be different. The position of the phenyl groups influences the stability of the resulting carbocations, leading to distinct fragmentation pathways. For example, 1,1,2-triphenylpropane might show a prominent fragment corresponding to the loss of a benzyl (B1604629) radical, while 1,1,3-triphenylpropane might show fragments resulting from cleavage of the C-C bonds in the propane chain.

Hypothetical Mass Spectral Fragmentation:

| Isomer | Key Fragment Ions (m/z) | Plausible Neutral Loss |

| This compound | [M-C₂H₅]⁺, [M-C₆H₅]⁺ | Ethyl radical, Phenyl radical |

| 1,1,2-Triphenylpropane | [M-CH₃]⁺, [M-C₆H₅]⁺, [M-C₇H₇]⁺ | Methyl radical, Phenyl radical, Benzyl radical |

| 1,1,3-Triphenylpropane | [M-C₇H₇]⁺, [M-C₈H₉]⁺ | Benzyl radical, Phenylethyl radical |

By combining these analytical techniques, it is possible to effectively separate, identify, and quantify the isomers of triphenylpropane in a mixture.

Future Prospects and Interdisciplinary Research Directions

Advancements in Green Chemistry Approaches for 1,1,1-Triphenylpropane Synthesis

The traditional synthesis of the this compound core often relies on classical Friedel-Crafts alkylation reactions, which typically employ stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, posing environmental concerns. mt.commt.com Future research is geared towards developing more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. rsc.org

Key areas of advancement include:

Catalyst Development: A shift from homogenous, non-reusable Lewis acids like aluminum chloride to heterogeneous, solid acid catalysts such as zeolites and clays (B1170129) is a promising direction. slideshare.net These materials offer advantages like easier separation, reusability, and reduced corrosive waste streams.

Biocatalysis: The use of enzymes to catalyze Friedel-Crafts type reactions is an emerging field that promises high selectivity under mild, aqueous conditions, thereby minimizing waste and energy consumption. nih.govnih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy input for related triphenylmethane (B1682552) derivatives, offering a solvent-free pathway for preparation. researchgate.net Ultrasound-assisted methods also present an energy-efficient alternative. jddhs.com

Greener Solvents: Research into replacing conventional hazardous solvents with more sustainable alternatives is crucial. jddhs.com This includes the use of bio-based solvents, supercritical fluids like CO₂, or highly recyclable solvents such as 2,2,2-trifluoroethanol, which has been shown to be effective for the synthesis of related scaffolds. researchgate.net

| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Relevant Principles |

| Heterogeneous Catalysis | Reduced waste, catalyst reusability, simplified purification. | Waste Prevention, Catalysis |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Catalysis, Safer Solvents |

| Microwave/Ultrasound | Reduced energy consumption, faster reaction rates, solvent-free conditions. | Design for Energy Efficiency |

| Sustainable Solvents | Reduced environmental impact, lower toxicity, improved safety. | Safer Solvents and Auxiliaries |

Harnessing Novel Reactivity for Complex Molecular Architecture Construction

The this compound scaffold serves as a foundational building block whose reactivity can be harnessed to create more elaborate and functional molecular structures. While the core is relatively stable, the peripheral phenyl rings and the propane (B168953) backbone offer sites for selective functionalization.

Future research will likely focus on the application of modern synthetic methodologies to this scaffold:

C-H Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-N, C-O), bypassing the need for pre-functionalized starting materials. youtube.comyoutube.com Applying C-H activation strategies to the aryl rings or even the aliphatic backbone of this compound could enable the streamlined synthesis of novel derivatives with tailored properties. nih.govnih.gov

Directed Metalation: By introducing a directing group onto one of the phenyl rings, it becomes possible to achieve site-selective ortho-lithiation or metalation, providing a handle for introducing a wide array of electrophiles.

Post-Synthetic Modification: Once the core scaffold is assembled, further reactions such as nitration, halogenation, or sulfonation on the aromatic rings can be explored to fine-tune the electronic and steric properties of the molecule. Free radical substitution at the benzylic-like carbon is another potential reaction pathway. youtube.com

These advanced synthetic tools will allow chemists to use this compound as a three-dimensional hub, building out complex architectures for applications in medicinal chemistry, materials science, and catalysis.

Expanding the Utility of this compound in Smart Materials and Nanotechnology

The rigid, well-defined three-dimensional structure of this compound makes it an attractive candidate for the development of advanced functional materials and nanotechnology. fun-nanotech.orglehigh.edu The propeller-like arrangement of its phenyl rings can be exploited to create materials with unique optical, electronic, and mechanical properties.

Potential future applications include:

Molecular Motors and Switches: By functionalizing the phenyl rings with specific groups, it may be possible to control their rotational dynamics using external stimuli like light or heat, leading to the creation of molecular-scale machines.

Organic Electronics: The triphenylmethyl scaffold is a component of certain organic dyes. sci-hub.st Derivatives of this compound could be investigated as non-planar building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where their 3D structure could help prevent undesirable π-π stacking and improve material processability and device lifetime.

Porous Organic Polymers: Using functionalized this compound derivatives as nodes in polymerization reactions could lead to the formation of microporous materials. The inherent shape of the monomer would create intrinsic voids, making these materials potentially useful for gas storage, separation, or catalysis.

Nanosensors: Attaching chromophores or fluorophores to the this compound scaffold could yield sensors where the binding of an analyte induces a conformational change, leading to a detectable change in the optical signal. The triarylmethane scaffold has been explored in photonics applications. researchgate.net

Exploration of this compound as a Building Block in Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The distinct and rigid shape of this compound makes it an excellent candidate for use as a tecton, or building block, in the field of crystal engineering and supramolecular assembly. uoc.grnih.gov

Future research directions include:

Host-Guest Chemistry: Functionalized derivatives of this compound could form well-defined cavities, acting as hosts for smaller guest molecules. researchgate.netmdpi.com The propeller-like arrangement of the phenyl rings could create unique recognition sites, leading to applications in sensing, separation, or controlled release. nih.gov

Crystal Engineering: By introducing functional groups capable of forming predictable intermolecular interactions (e.g., hydrogen bonds, halogen bonds), this compound can be used to design crystalline materials with specific network topologies. This could lead to the creation of porous solids, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), if appropriate linkers are used. rsc.org

Self-Assembled Monolayers: On surfaces, the bulky nature of the this compound group could be used to control the packing of molecules, creating ordered two-dimensional arrays with potential applications in nanoscale electronics or surface modification.

| Supramolecular Application | Role of this compound | Potential Outcome |

| Host-Guest Systems | Forms a rigid, pre-organized host cavity. | Selective molecular recognition and binding. |

| Crystal Engineering | Acts as a 3D node to direct network formation. | Creation of porous materials with tailored properties. |

| Liquid Crystals | Its bulky shape disrupts close packing, favoring liquid crystalline phases. | Development of new display or sensor technologies. |

Integration with Data Science and Machine Learning for Predictive Chemical Research

The intersection of data science and chemistry is revolutionizing how research is conducted. For a compound like this compound, machine learning (ML) and artificial intelligence (AI) can significantly accelerate the discovery and optimization of its properties and applications. rjptonline.org

Interdisciplinary research in this area will likely involve:

Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the optimal conditions for synthesizing this compound and its derivatives. arxiv.orgdoaj.org This includes predicting the best catalyst, solvent, and temperature for a given Friedel-Crafts reaction, minimizing the need for empirical trial-and-error experimentation. acs.org

Property Prediction (QSAR/QSPR): Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict the physicochemical properties (e.g., solubility, melting point) and potential biological activity of novel this compound derivatives before they are synthesized. This allows researchers to computationally screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis.

Materials Discovery: Data-driven approaches can be used to identify which functionalized derivatives of this compound are most likely to exhibit desirable properties for specific applications, such as a large bandgap for an electronic material or high porosity for a supramolecular assembly.

By integrating computational prediction with experimental validation, the research and development timeline for new technologies based on the this compound scaffold can be dramatically shortened.

Q & A

Q. What are the established synthetic routes for 1,1,1-Triphenylpropane, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedel-Crafts alkylation or Grignard reactions. For Friedel-Crafts methods, the choice of catalyst (e.g., AlCl₃) and solvent polarity significantly impacts yield, as excessive moisture can deactivate the catalyst. In Grignard approaches, stoichiometric control of phenylmagnesium bromide and acetone precursors is critical to avoid side products like diphenylpropanol. Reaction temperature (0–25°C) and inert atmosphere conditions are essential for reproducibility. Purity can be optimized via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are their limitations?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming molecular structure, with aromatic proton signals appearing as multiplets (δ 6.8–7.5 ppm) and methyl groups as singlets (δ 1.2–1.5 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity but may fail to distinguish stereoisomers. Mass spectrometry (EI-MS) provides molecular ion confirmation (m/z ~260), but fragmentation patterns require careful interpretation. Limitations include overlapping peaks in crowded aromatic regions (NMR) and low sensitivity for trace impurities (HPLC) .

Advanced Research Questions

Q. How can dual carbon-chlorine isotope analysis elucidate degradation pathways of this compound in environmental systems?

Dual isotope (δ¹³C, δ³⁷Cl) analysis tracks isotopic fractionation during degradation, distinguishing biotic (e.g., microbial) vs. abiotic (e.g., hydrolysis) mechanisms. For instance, enzymatic cleavage of C-Cl bonds produces distinct δ³⁷Cl enrichment (+3‰ to +5‰), while photolysis shows minimal fractionation. Field studies should correlate isotopic shifts (Λ = Δδ¹³C/Δδ³�Cl) with laboratory-derived enrichment factors (ε) to identify dominant pathways. This method requires high-precision IRMS and rigorous exclusion of co-contaminants like TCE, which share degradation intermediates .

Q. What methodological considerations are critical when designing studies to assess the photostability of this compound?

Photostability experiments should simulate environmental UV exposure (λ = 290–400 nm) using solar simulators with calibrated irradiance. Control for solvent effects (e.g., acetonitrile vs. water) and oxygen availability, as radical quenching alters degradation rates. Quantify photoproducts via GC-MS with electron-capture detection for halogenated byproducts. Time-series sampling must account for dark reactions post-irradiation. Confounding factors include matrix interactions (e.g., humic acids) and temperature fluctuations, necessitating triplicate trials with inert controls .

Q. How should researchers address contradictions in toxicological data for this compound across different study designs?

Discrepancies in toxicity data (e.g., LD₅₀ variations) often stem from study design heterogeneity. Apply the OHAT framework to evaluate confidence ratings: prioritize studies with >80% key design features (e.g., dose-response, blinding). For in vivo vs. in vitro conflicts, assess metabolic activation—hepatic S9 fractions may resolve false negatives. Meta-analyses should weight data by sample size and exposure duration, excluding outliers with Grubbs’ test (α = 0.05). Cross-validate findings using ATSDR’s Toxicological Profile criteria for consistency .

Methodological Guidance

Q. What strategies enhance the reproducibility of this compound synthesis in scaled-up reactions?

Scale-up requires strict control of exothermic reactions (e.g., Friedel-Crafts) via jacketed reactors with gradual reagent addition. Monitor reaction progress using in-line FTIR to detect intermediate phases. Post-synthesis, employ fractional crystallization (ethanol/water) for bulk purification, followed by Soxhlet extraction for residual impurities. Document solvent recovery rates and catalyst reuse cycles to minimize waste. Pilot studies must validate batch consistency using ANOVA for yield/purity variance (p < 0.01) .

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) model transition states for proposed reaction mechanisms. Focus on steric effects from triphenyl groups, which hinder nucleophilic attack at the central carbon. Molecular dynamics simulations (AMBER) assess solvent-catalyst interactions, identifying optimal dielectric environments. Validate predictions with Hammett plots correlating substituent effects (σ⁺) with reaction rates. Computational results should align with experimental kinetic data (R² > 0.90) to ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.